(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of complex amino acids and their derivatives, including compounds similar to (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid, often involves multistep reactions that may include protection-deprotection strategies, selective activation, and coupling of precursors. Recent advances in asymmetric synthesis techniques have provided methods to obtain amino acids with specific chiral configurations, critical for compounds like (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
The molecular structure of amino acids and their derivatives is characterized by their chiral centers, which influence their biological activity and interaction with biological molecules. Techniques such as X-ray crystallography and NMR spectroscopy have been pivotal in determining the configuration and conformation of these molecules, providing insights into their stereochemistry and functional group orientation (Prasad, Balaram, & Benedetti, 1984).
Chemical Reactions and Properties
The chemical properties of amino acid derivatives like (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid are influenced by their functional groups, leading to reactions such as decarboxylation, transamination, and participation in peptide bond formation. These reactions are fundamental for the biological roles of amino acids in protein synthesis and metabolism (Ranney & Oppermann, 1979).
Physical Properties Analysis
The physical properties of amino acid derivatives, including solubility, melting point, and optical activity, are crucial for their application in pharmaceutical formulations. These properties are determined by the molecular structure and the presence of functional groups, influencing their behavior in different environments (Shih, Van, & Shen, 2004).
Chemical Properties Analysis
Chemical properties such as acidity/basicity, reactivity towards specific reagents, and stability under various conditions are essential for understanding the reactivity and potential applications of amino acid derivatives. Studies on related compounds provide insights into the mechanisms of action and interaction with other molecules within biological systems (Kennedy, 2001).
Scientific Research Applications
Ketamine Pharmacokinetics and Pharmacodynamics
Ketamine, a compound with structural similarities to amino acid derivatives, showcases the importance of studying such compounds' pharmacokinetics and pharmacodynamics. Research on ketamine reveals its anesthetic and analgesic properties, which are attributed to its action as an N-methyl-D-aspartate (NMDA) receptor antagonist. This highlights the potential of amino acid derivatives in anesthesia and pain therapy, providing insights into their mechanisms of action and therapeutic applications (Peltoniemi et al., 2016).
Antituberculosis Activity of Organotin Complexes
The antituberculosis activity of organotin complexes, including those derived from carboxylic acids and amino acids, illustrates the potential for designing compounds with specific biological activities. This research underscores the importance of chemical structure and ligand environment in determining the biological efficacy and toxicity of such compounds, suggesting areas for further exploration in the development of antimicrobial agents (Iqbal et al., 2015).
Advanced Oxidation Processes for Drug Degradation
Studies on the degradation of pharmaceuticals, such as acetaminophen, through advanced oxidation processes (AOPs) highlight the significance of understanding the chemical behavior of compounds in environmental contexts. This research emphasizes the role of amino acid derivatives in environmental chemistry and pollution control, focusing on degradation pathways, by-products, and biotoxicity (Qutob et al., 2022).
Metabolism of Aspartyl Moiety of Aspartame
The metabolism of aspartame into aspartic acid and its incorporation into body constituents provides a model for studying the metabolic pathways of amino acid derivatives. This research can offer insights into how similar compounds might be metabolized in the body, contributing to nutritional science and metabolic engineering (Ranney & Oppermann, 1979).
Biomedical Applications of Poly(amino acid)s
The synthesis and biomedical applications of poly(amino acid)s, such as poly-glutamic acid and poly-lysine, illustrate the potential of amino acid derivatives in drug delivery systems, biological adhesives, and other therapeutic areas. These studies highlight the versatility and biocompatibility of amino acid-based polymers in medical and pharmaceutical applications (Shih et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPPXYMMIARYAL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174120 | |
Record name | Glycyl-glycyl-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid | |
CAS RN |
20274-89-9 | |
Record name | Glycyl-glycyl-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020274899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-glycyl-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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